molecular formula C11H8O B3120318 5-Ethynylindan-1-one CAS No. 262376-41-0

5-Ethynylindan-1-one

Cat. No.: B3120318
CAS No.: 262376-41-0
M. Wt: 156.18 g/mol
InChI Key: YSDHGTLYNPEPDD-UHFFFAOYSA-N
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Description

5-Ethynylindan-1-one is an organic compound belonging to the indanone family It is characterized by the presence of an ethynyl group attached to the indanone core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethynylindan-1-one typically involves the following steps:

    Starting Material: The synthesis begins with indan-1-one.

    Ethynylation: The indan-1-one undergoes ethynylation using ethynylating agents such as ethynyl magnesium bromide or ethynyl lithium. This reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

    Reaction Conditions: The reaction is typically performed in an anhydrous solvent like tetrahydrofuran (THF) at low temperatures to ensure high yield and purity.

Industrial Production Methods: While specific industrial methods for the large-scale production of this compound are not well-documented, the general approach would involve optimizing the laboratory-scale synthesis for scalability. This includes using continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 5-Ethynylindan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.

    Substitution: The ethynyl group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Substitution reactions often require catalysts like palladium or copper and are carried out under inert conditions.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of ethyl-substituted indanones.

    Substitution: Formation of various substituted indanones depending on the substituent introduced.

Scientific Research Applications

5-Ethynylindan-1-one has several applications in scientific research:

    Medicinal Chemistry: It is investigated as a potential lead compound for developing novel therapeutics targeting specific diseases.

    Material Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand its interaction with biological molecules and its potential as a bioactive compound.

Mechanism of Action

The mechanism of action of 5-Ethynylindan-1-one involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, potentially affecting their function. Additionally, the compound may act as an inhibitor or modulator of certain enzymes, influencing various biochemical pathways.

Comparison with Similar Compounds

    Indan-1-one: The parent compound without the ethynyl group.

    5-Methylindan-1-one: A similar compound with a methyl group instead of an ethynyl group.

    5-Phenylindan-1-one: A compound with a phenyl group in place of the ethynyl group.

Uniqueness: 5-Ethynylindan-1-one is unique due to the presence of the ethynyl group, which imparts distinct electronic properties and reactivity compared to its analogs. This makes it a valuable compound for specific applications where these properties are advantageous.

Properties

IUPAC Name

5-ethynyl-2,3-dihydroinden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8O/c1-2-8-3-5-10-9(7-8)4-6-11(10)12/h1,3,5,7H,4,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSDHGTLYNPEPDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC2=C(C=C1)C(=O)CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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